molecular formula C20H23N3O2 B2641029 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea CAS No. 905761-70-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea

Cat. No. B2641029
CAS RN: 905761-70-8
M. Wt: 337.423
InChI Key: PUPJOWWBNRBTJO-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea, also known as DPU-4, is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthesis Techniques and Structural Characterization

  • Synthesis Methods : Two different synthesis approaches were utilized to produce 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, showcasing the compound's versatile synthetic routes. One method achieved a 72% yield, highlighting efficient synthesis strategies for such compounds (Sarantou & Varvounis, 2022).

  • Structural Proofs : Research has also focused on confirming the structures of related compounds through synthesis and analysis techniques, providing valuable insights into the molecular architecture and potential reactivity of compounds within this chemical class (Korsatko et al., 1976).

Application in Complex Molecule Synthesis

  • Catalytic Applications : The compound has been used to explore the formation of complex molecular structures, such as pyrroloquinoline derivatives, showcasing its utility in advancing synthetic organic chemistry and the development of new materials and drugs (Gein, Mar'yasov, & Gein, 2015).

  • Biocatalysis : D-Xylonic acid has been employed as both a solvent and an effective catalyst for the synthesis of dihydropyrimidin-2(1H)-ones/thiones and derivatives, demonstrating the potential of utilizing environmentally friendly catalysis methods in the synthesis of complex molecules (Ma et al., 2016).

  • Anticancer Agents Development : Diaryl ureas, including this compound, have been investigated for their antiproliferative activity against various cancer cell lines, underlining the importance of such compounds in the development of new therapeutic agents (Feng et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-11-15(2)13-17(12-14)23(19-5-4-10-21-19)20(24)22-16-6-8-18(25-3)9-7-16/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPJOWWBNRBTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)urea

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